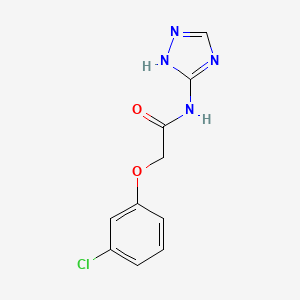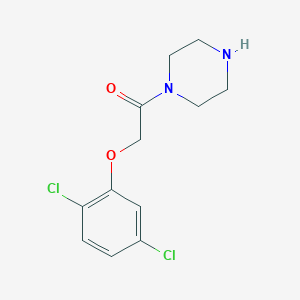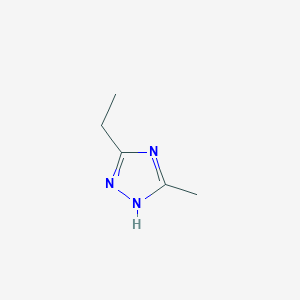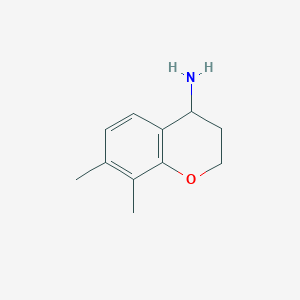![molecular formula C19H18N2O4S B12118597 Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- CAS No. 39908-37-7](/img/structure/B12118597.png)
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is a complex organic compound that features a unique structure combining acetic acid with a substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxyphenyl groups. The final step involves the thio-acetylation to attach the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thio-acetyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphenylacetic acid: A simpler compound with a single methoxyphenyl group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.
Methacetin: Features a methoxyphenyl group and an acetamide moiety.
Uniqueness
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is unique due to its combination of an imidazole ring with two methoxyphenyl groups and a thio-acetyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
39908-37-7 |
|---|---|
Molekularformel |
C19H18N2O4S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
JIJXPLATFGYIOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)


![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)


![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)

